molecular formula C20H24N2O4 B12043230 2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl propionate

2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl propionate

Cat. No.: B12043230
M. Wt: 356.4 g/mol
InChI Key: IHOXODQLVAUNRL-NTCAYCPXSA-N
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Description

2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl propionate is a complex organic compound with the molecular formula C20H24N2O4. This compound features a unique imidazo[1,2-A]azepine core, which is a bicyclic structure combining an imidazole ring fused to an azepine ring. The presence of an ethoxy group and a propionate ester further adds to its chemical diversity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl propionate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-A]azepine Core: This step often involves the cyclization of a suitable precursor, such as an amino ketone, under acidic or basic conditions to form the imidazo[1,2-A]azepine structure.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the Propionate Ester: The final step involves esterification, where the carboxylic acid group reacts with an alcohol in the presence of an acid catalyst to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-A]azepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl propionate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-A]azepine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The ethoxy and propionate groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl acetate
  • 2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl butyrate

Uniqueness

Compared to similar compounds, 2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl propionate is unique due to its specific ester linkage and the presence of the ethoxy group. These structural features can influence its reactivity, binding properties, and overall biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-2-ylidene)methyl]phenyl] propanoate

InChI

InChI=1S/C20H24N2O4/c1-3-19(23)26-16-10-9-14(13-17(16)25-4-2)12-15-20(24)22-11-7-5-6-8-18(22)21-15/h9-10,12-13H,3-8,11H2,1-2H3/b15-12+

InChI Key

IHOXODQLVAUNRL-NTCAYCPXSA-N

Isomeric SMILES

CCC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)N3CCCCCC3=N2)OCC

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3CCCCCC3=N2)OCC

Origin of Product

United States

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